

Co-immunoprecipitation of the Menin-MLL Complex: An Application Note and Protocol

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Compound of Interest

Compound Name: *Menin-MLL inhibitor 4*

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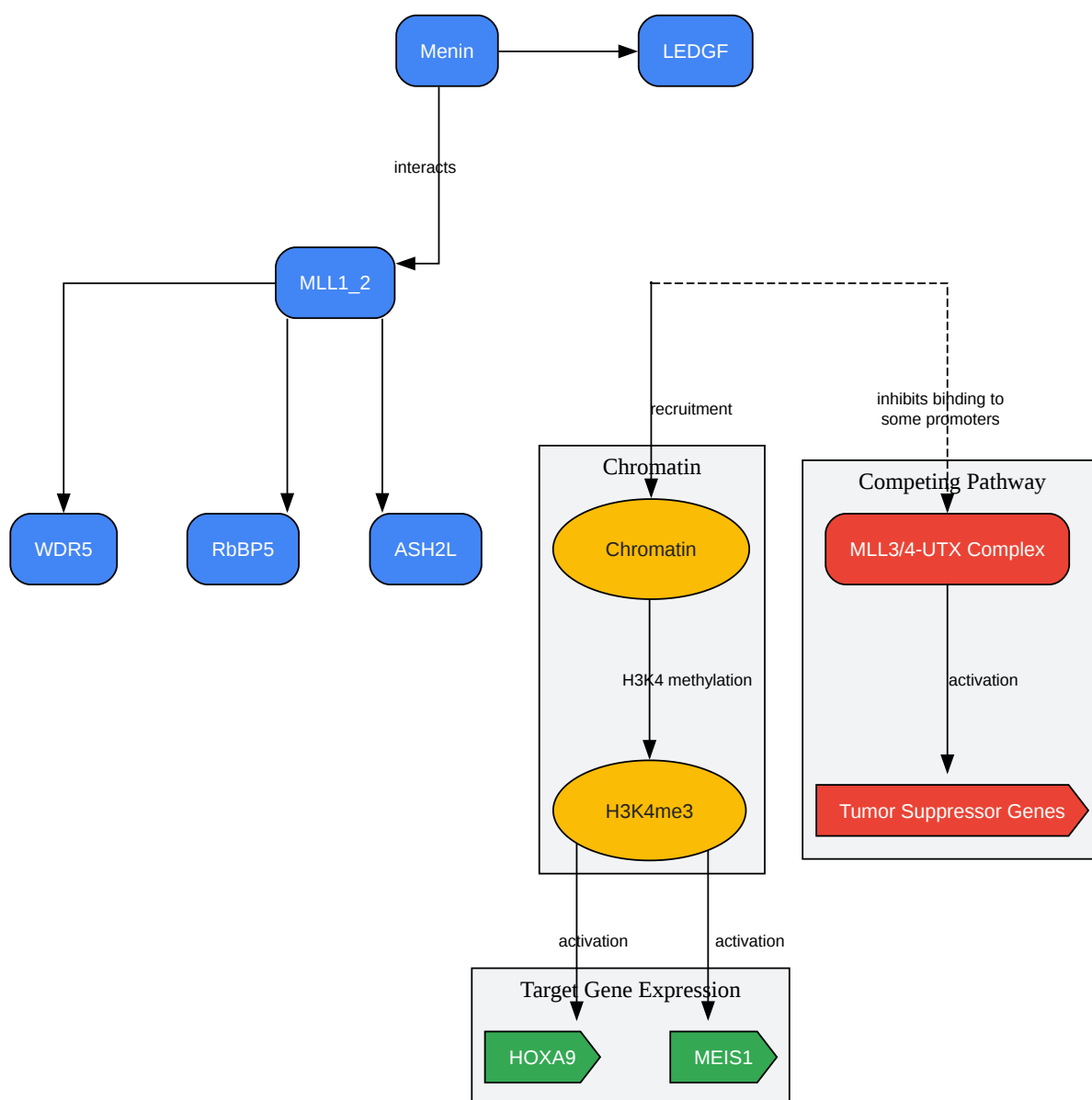
Introduction

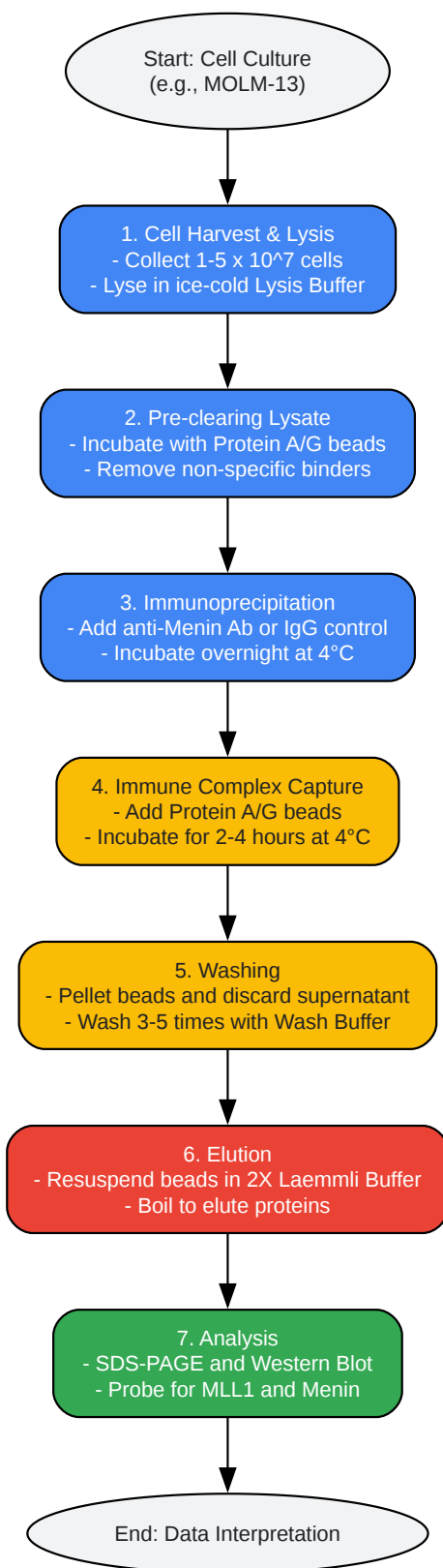
The interaction between Menin and Mixed Lineage Leukemia (MLL) proteins is a critical dependency in certain forms of acute leukemia, particularly those with MLL gene rearrangements.[1][2] Menin acts as a scaffold protein, tethering the MLL histone methyltransferase complex to chromatin, which leads to the transcriptional activation of leukemogenic target genes such as HOXA9 and MEIS1.[1][3] Disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy, with small molecule inhibitors currently under clinical investigation.[4] Co-immunoprecipitation (Co-IP) is an indispensable technique to study this protein-protein interaction, enabling researchers to validate the complex formation, identify its components, and assess the efficacy of potential inhibitors. This document provides a detailed protocol for the co-immunoprecipitation of the endogenous Menin-MLL complex from mammalian cells.

Signaling Pathway

The Menin-MLL complex is a key regulator of gene expression. Menin itself does not possess enzymatic activity but is crucial for the proper function and localization of the MLL1/2 histone methyltransferase complexes.[3] This complex, which also includes core components such as WDR5, RbBP5, and ASH2L, is recruited to target gene promoters.[3] Another important interaction partner is the Lens Epithelium-Derived Growth Factor (LEDGF), which helps to tether the Menin-MLL complex to chromatin.[5] Once localized, the MLL component of the

complex methylates histone H3 on lysine 4 (H3K4me3), an epigenetic mark associated with active transcription. This leads to the upregulation of target genes, including the HOX gene clusters and MEIS1, which are critical for hematopoietic stem cell self-renewal and leukemogenesis.[1][2] Interestingly, there is a functional crosstalk with the MLL3/4-UTX complex, which appears to act as a tumor-suppressive pathway. Inhibition of the Menin-MLL1 interaction can lead to the recruitment of the MLL3/4-UTX complex to the promoters of tumor suppressor genes, highlighting a dynamic interplay between these chromatin-modifying complexes.[4][6]





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